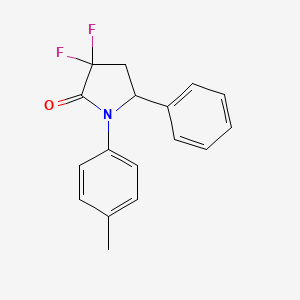
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one is a chemical compound with the molecular formula C17H15F2NO and a molecular weight of 287.31 g/mol It is characterized by the presence of difluoro, phenyl, and p-tolyl groups attached to a pyrrolidin-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated ketone with a phenyl-substituted amine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluoro groups and the pyrrolidin-2-one core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-5-phenyl-1-(m-tolyl)pyrrolidin-2-one
- 3,3-Difluoro-5-phenyl-1-(o-tolyl)pyrrolidin-2-one
- 3,3-Difluoro-5-phenyl-1-(p-chlorophenyl)pyrrolidin-2-one
Uniqueness
3,3-Difluoro-5-phenyl-1-(p-tolyl)pyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and p-tolyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H15F2NO |
|---|---|
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
3,3-difluoro-1-(4-methylphenyl)-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO/c1-12-7-9-14(10-8-12)20-15(11-17(18,19)16(20)21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
VKCLQWGUDOQULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















